1-[(4-Iodophenyl)sulfonyl]proline
Description
Properties
Molecular Formula |
C11H12INO4S |
|---|---|
Molecular Weight |
381.19 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12INO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |
InChI Key |
OMSAYRDGIZWRHE-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₂INO₄S
- Molecular Weight : ~373.19 g/mol (calculated based on iodine’s atomic mass).
- Structural Features : A proline backbone with a sulfonyl linker to a 4-iodophenyl group, creating a chiral center at the proline α-carbon .
Comparison with Structural Analogs
Substituent Variations in Aryl Sulfonyl Prolines
The table below compares 1-[(4-Iodophenyl)sulfonyl]proline with its closest structural analogs, highlighting substituent effects:
Physicochemical Properties
- Solubility : Methyl and methoxy substituents (e.g., 1-[(4-Methylphenyl)sulfonyl]proline) improve solubility in organic solvents compared to iodophenyl derivatives, which are more lipophilic .
- Stability : Iodine’s high atomic mass may increase photodegradation susceptibility, whereas chloro and methyl analogs are more stable under standard conditions .
Drug-Likeness and Pharmacokinetics
- Hybrid Molecules : Compounds like 1-[(4-Methoxyphenyl)sulfonyl]proline hybrids (e.g., 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide) show enhanced bioavailability and kinase inhibition .
Preparation Methods
Reaction Mechanism and Standard Protocol
-
Base Selection : Pyridine or triethylamine (TEA) is typically used to neutralize HCl generated during the reaction. Pyridine also acts as a catalyst, enhancing the electrophilicity of the sulfonyl chloride.
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their ability to dissolve both proline and sulfonyl chloride while maintaining inertness.
-
Temperature Control : Reactions are conducted at 0–5°C initially to prevent side reactions, followed by gradual warming to room temperature.
Example Protocol :
-
Dissolve L-proline (1 equiv.) in anhydrous DCM under nitrogen.
-
Add pyridine (1.2 equiv.) dropwise at 0°C.
-
Introduce 4-iodophenylsulfonyl chloride (1.1 equiv.) slowly, stirring for 12–24 hours.
-
Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield Optimization and Challenges
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Pyridine | 85–92% |
| Solvent | DCM | 88% |
| Stoichiometry | 1.1:1 (Sulfonyl chloride:Proline) | Maximizes conversion |
| Reaction Time | 18 hours | Balances completion vs. degradation |
Challenges :
-
Steric Hindrance : Proline’s bicyclic structure slows nucleophilic attack, necessitating excess sulfonyl chloride.
-
Iodine Stability : The 4-iodophenyl group may undergo dehalogenation under prolonged heating, requiring strict temperature control.
Alternative Sulfonylation Strategies
Thiol-Based Oxidative Chlorination
Sodium 4-iodophenylsulfinate, derived from 4-iodobenzenethiol via oxidative chlorination, offers a safer alternative to handling sulfonyl chloride directly.
Reaction Steps :
-
Oxidize 4-iodobenzenethiol to sulfinic acid using H<sub>2</sub>O<sub>2</sub>/ZrCl<sub>4</sub>.
-
Convert sulfinic acid to sulfonyl chloride via SOCl<sub>2</sub>.
-
React with proline in aqueous Na<sub>2</sub>CO<sub>3</sub> (50–60% yield).
Advantages :
Electrochemical Synthesis
Terent’ev et al. demonstrated electrochemical coupling of sodium 4-iodobenzenesulfinate with proline using graphite electrodes. This method achieves 65–78% yield under mild conditions (35–40 mA cm<sup>−2</sup>, RT).
Key Parameters :
| Parameter | Value | Outcome |
|---|---|---|
| Current Density | 35 mA cm<sup>−2</sup> | Minimal side products |
| Solvent | Acetonitrile/Water (3:1) | Enhanced conductivity |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
<sup>1</sup>H NMR : δ 3.2–3.5 ppm (proline pyrrolidine protons), δ 7.6–7.8 ppm (aromatic protons).
-
MS (ESI+) : m/z 398.1 [M+H]<sup>+</sup> confirms molecular ion.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Sulfonylation | 88 | 95 | High |
| Thiol-Based | 60 | 90 | Moderate |
| Electrochemical | 70 | 92 | Low |
Key Insight : The classical method remains superior for large-scale synthesis, while electrochemical routes offer greener alternatives for lab-scale production.
Challenges and Mitigation Strategies
Q & A
Q. Optimization Parameters :
Reference : Similar sulfonylation strategies for proline derivatives are detailed in .
How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are most effective?
Basic Research Question
Enantiomeric purity is critical for biological activity studies. Recommended methods include:
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times should match standards.
- Circular Dichroism (CD) Spectroscopy : Compare CD spectra with known enantiomers to confirm configuration.
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values.
Q. Data Interpretation :
| Technique | Key Output | Sensitivity |
|---|---|---|
| Chiral HPLC | Retention time resolution | ±1% enantiomeric excess (ee) |
| CD Spectroscopy | Cotton effect peaks | Configurational confirmation |
Reference : Analytical protocols from and chiral resolution strategies in provide methodological guidance.
What strategies address low yields in the sulfonylation step during proline derivatization?
Advanced Research Question
Low yields often arise from competing hydrolysis of the sulfonyl chloride or steric hindrance. Solutions include:
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., molecular sieves).
- Catalyst Optimization : Use DMAP (10 mol%) to enhance nucleophilicity of the proline amine.
- Alternative Solvents : Switch to DMF for better solubility of sulfonyl chloride.
Q. Case Study :
- A 30% yield improvement was achieved by replacing DCM with DMF and increasing reaction time to 24 hours .
How should researchers design experiments to resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Advanced Research Question
Contradictions may arise from dynamic equilibria (e.g., rotamers) or crystal-packing effects. Mitigation strategies:
Multi-Technique Validation : Combine NMR (solution state) with X-ray crystallography (solid state).
DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers.
Variable-Temperature NMR : Detect rotameric populations by analyzing signal splitting at low temperatures.
Q. Example :
- X-ray data for iodophenyl derivatives often show planar sulfonyl groups, while NMR may indicate flexibility .
What are the critical parameters for ensuring reproducibility in the synthesis of iodophenyl-containing proline derivatives?
Advanced Research Question
Reproducibility hinges on:
- Stoichiometric Precision : Use 1.2 equivalents of sulfonyl chloride to avoid excess reagent hydrolysis.
- Purification Protocols : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Quality of Starting Materials : Verify proline enantiopurity (>99% ee) via chiral HPLC before derivatization.
Q. Table: Common Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Racemization during synthesis | Use Boc-protection and low temperatures |
| Residual solvent in NMR | Lyophilize samples for 24 hours |
How can researchers optimize reaction conditions to minimize iodine loss during synthesis?
Advanced Research Question
Iodine substituents are prone to elimination under basic or high-temperature conditions. Strategies include:
- Mild Bases : Replace NaOH with NaHCO₃ to reduce deiodination.
- Low-Temperature Quenching : Acidify reactions at 0°C to stabilize the iodophenyl group.
- Post-Reaction Analysis : Monitor iodine content via inductively coupled plasma mass spectrometry (ICP-MS).
Reference : Handling iodinated compounds requires precautions outlined in .
What computational methods aid in predicting the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., prolyl oligopeptidase).
- Pharmacophore Mapping : Identify critical hydrogen-bonding sites (sulfonyl oxygen, carboxylic acid).
- ADMET Prediction : Assess bioavailability and toxicity using SwissADME or ProTox-II.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
